molecular formula C8H16O B6163143 (3,3-dimethylcyclopentyl)methanol CAS No. 125440-05-3

(3,3-dimethylcyclopentyl)methanol

Cat. No.: B6163143
CAS No.: 125440-05-3
M. Wt: 128.2
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Description

(3,3-Dimethylcyclopentyl)methanol is a bicyclic alcohol featuring a cyclopentane ring substituted with two methyl groups at the 3-position and a hydroxymethyl (-CH₂OH) side chain. Its structure combines steric bulk from the dimethyl groups with the polar hydroxyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

CAS No.

125440-05-3

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethylcyclopentyl)methanol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: (3,3-Dimethylcyclopentyl)ketone or (3,3-dimethylcyclopentyl)aldehyde.

    Reduction: 3,3-Dimethylcyclopentane.

    Substitution: (3,3-Dimethylcyclopentyl)chloride or (3,3-dimethylcyclopentyl)bromide.

Scientific Research Applications

(3,3-Dimethylcyclopentyl)methanol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-dimethylcyclopentyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclopentanol Derivatives

(a) 3-Methylcyclopentanol
  • Structure: A monocyclic alcohol with a single methyl group at the 3-position of the cyclopentane ring.
  • Key Differences : Lacks the 3,3-dimethyl substitution and hydroxymethyl chain.
  • Properties: Lower molecular weight (100.16 g/mol vs. ~140.23 g/mol for (3,3-dimethylcyclopentyl)methanol). Higher volatility due to reduced steric hindrance and polarity. Mixture of isomers (cis/trans) complicates stereoselective synthesis .
  • Applications : Used as a solvent or intermediate in fragrances.
(b) (2-((3-Methylcyclopentyl)amino)phenyl)methanol
  • Structure: Combines a 3-methylcyclopentyl group with an aromatic phenylmethanol moiety.
  • Key Differences: Aromatic ring introduces π-π interactions and UV absorption; amino group enhances hydrogen-bonding capacity.
  • Properties: Higher solubility in polar solvents compared to purely aliphatic analogs. Potential bioactivity due to the amino-phenyl group, suggesting pharmaceutical relevance (e.g., kinase inhibitors) .

Cyclobutane-Based Analogs

(3,3-Dimethoxycyclobutyl)methanol
  • Structure : Cyclobutane ring with 3,3-dimethoxy and hydroxymethyl groups.
  • Key Differences : Smaller ring size (cyclobutane vs. cyclopentane) introduces ring strain; methoxy groups impart electron-withdrawing effects.
  • Properties: Increased reactivity due to cyclobutane strain, favoring ring-opening reactions. Dimethoxy groups may enhance solubility in aprotic solvents. Potential applications: Building block for strained macrocycles or drug candidates .
3,3-Dimethylbromocyclobutane
  • Structure : Brominated cyclobutane with 3,3-dimethyl substitution.
  • Key Differences : Bromine atom replaces hydroxyl, enabling nucleophilic substitutions.
  • Properties :
    • Higher density and lipophilicity due to bromine.
    • Used in Hunsdiecker reactions to generate halogenated intermediates .

Aromatic Methanol Derivatives

(3-Methoxy-2-methylphenyl)methanol
  • Structure: Aromatic benzenemethanol with methoxy and methyl substituents.
  • Key Differences : Aromaticity confers UV stability and distinct electronic properties.
  • Properties :
    • Melting point likely higher than aliphatic analogs due to crystalline packing of aromatic rings.
    • Applications: Intermediate in agrochemicals or dyes .

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